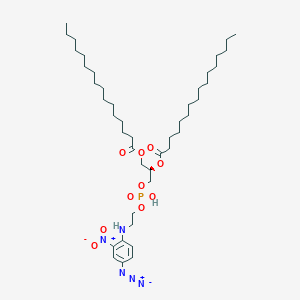
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate), commonly known as DPPA, is a phospholipid that has been widely used in scientific research. It is a synthetic compound that is similar in structure to natural phospholipids found in the cell membrane. DPPA has been used in various applications, including as a substrate for enzymes, a model for studying lipid bilayers, and a tool for investigating protein-lipid interactions.
Mechanism Of Action
DPPA acts as a substrate for various enzymes, including phospholipases and lipases, which cleave the acyl chains of the molecule. The cleavage of the acyl chains generates products that can be analyzed using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. DPPA also interacts with proteins and other molecules, which can be studied using various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR).
Biochemical And Physiological Effects
DPPA has been shown to have various biochemical and physiological effects, including the activation of various enzymes and the modulation of membrane protein function. DPPA has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for cellular processes, such as membrane fusion and vesicle trafficking.
Advantages And Limitations For Lab Experiments
DPPA has several advantages for lab experiments, including its availability, purity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of DPPA is that it is a synthetic compound and may not fully mimic the properties of natural phospholipids found in the cell membrane. Additionally, DPPA may have different effects on different cell types and may not accurately reflect the behavior of natural phospholipids in vivo.
Future Directions
There are several future directions for research involving DPPA. One area of interest is the development of new synthetic analogs of DPPA with improved properties, such as increased stability or enhanced activity. Another area of interest is the use of DPPA as a tool for studying the structure and function of membrane proteins, particularly those involved in disease processes. Additionally, DPPA may have potential applications in drug discovery and development, particularly in the development of new drugs that target membrane proteins.
Synthesis Methods
DPPA is synthesized through a multistep reaction involving the condensation of palmitic acid and glycerol, followed by phosphorylation and azido-nitration. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
DPPA has been widely used in scientific research, particularly in the fields of biochemistry, biophysics, and cell biology. It has been used as a substrate for various enzymes, including phospholipases and lipases, to study their catalytic mechanisms and substrate specificity. DPPA has also been used as a model system for studying lipid bilayers and their interactions with proteins and other molecules. Additionally, DPPA has been used as a tool for investigating protein-lipid interactions and membrane protein structure and function.
properties
CAS RN |
110457-62-0 |
|---|---|
Product Name |
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) |
Molecular Formula |
C43H76N5O10P |
Molecular Weight |
854.1 g/mol |
IUPAC Name |
[(2R)-3-[2-(4-azido-2-nitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1 |
InChI Key |
ISYBPZURAJHLOF-LDLOPFEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Other CAS RN |
110457-62-0 |
synonyms |
1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) arylazido PE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



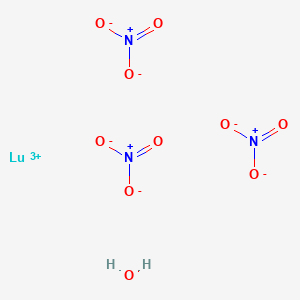
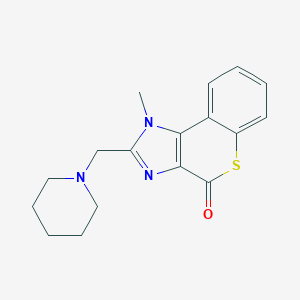
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
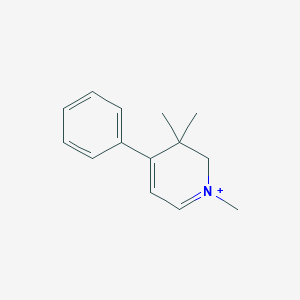
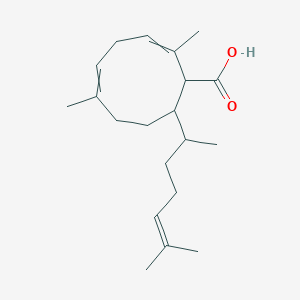
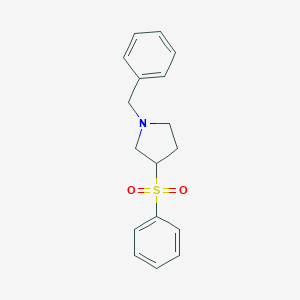
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
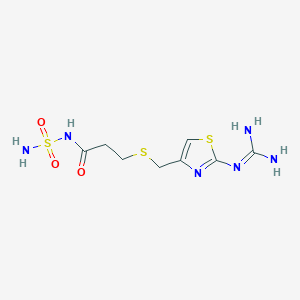
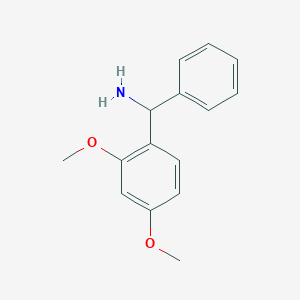
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
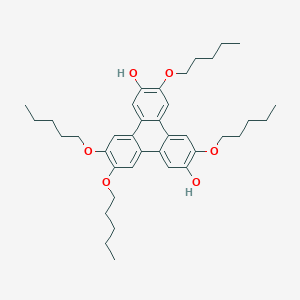
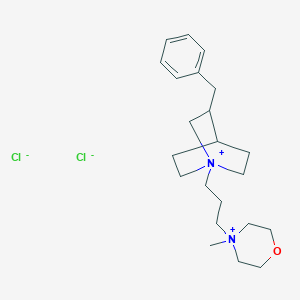
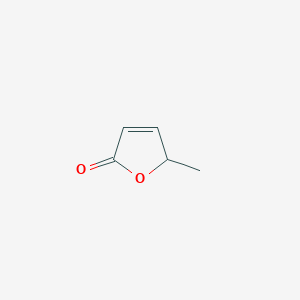
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)